2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]
Description
2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic compound featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused to a piperidine ring. The 4-bromophenyl substituent at the 2'-position and a methyl group at the 1-position are critical structural motifs.
Properties
Molecular Formula |
C21H22BrN3O |
|---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
InChI |
InChI=1S/C21H22BrN3O/c1-24-12-10-21(11-13-24)25-19(17-4-2-3-5-20(17)26-21)14-18(23-25)15-6-8-16(22)9-7-15/h2-9,19H,10-14H2,1H3 |
InChI Key |
MAJDYENNHADPAW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)Br)C5=CC=CC=C5O2 |
Origin of Product |
United States |
Biological Activity
2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound with potential biological activity. This article examines its pharmacological properties, mechanisms of action, and relevance in therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a spiro structure that combines piperidine and pyrazolo-benzoxazine moieties. Its unique structure suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential . The benzoxazine scaffold is known for its ability to induce apoptosis in cancer cells. For instance, related compounds have demonstrated efficacy in targeting microtubules, leading to cell cycle arrest and increased apoptosis in various cancer cell lines including colon and oral squamous cell carcinoma .
Table 1: Summary of Anticancer Activity
| Study | Cell Line | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| Colon | Microtubule disruption | 15 | |
| Oral SCC | Apoptosis induction | 20 |
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects . Research indicates that derivatives of benzoxazine can modulate neuroinflammation and offer protection against neurodegenerative diseases. The mechanism involves inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors .
Antimicrobial Activity
Preliminary data suggest that the compound exhibits antimicrobial activity against various bacterial strains. The presence of the bromophenyl group may enhance its lipophilicity, allowing for better membrane penetration and subsequent antibacterial effects .
The biological activity of 2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine] is primarily attributed to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation.
Key Mechanisms:
- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell death.
- Apoptotic Pathways : Induction of intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Autophagy Modulation : Some studies indicate that these compounds can inhibit autophagic flux, enhancing their pro-apoptotic effects in resistant cancer cells .
Case Studies
A notable case study involved the evaluation of this compound's effect on colon cancer cell lines. The results indicated that prolonged exposure led to significant apoptosis rates compared to controls. Additionally, combination treatments with autophagy inhibitors markedly improved efficacy .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of spiro compounds, including those similar to 2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine], exhibit significant anticancer properties. A study demonstrated that spiro compounds can induce apoptosis in cancer cell lines through mechanisms such as tubulin polymerization inhibition and cell cycle arrest. For instance, compounds with similar structures have shown cytotoxicity against various human cancer cell lines, suggesting that the target compound may possess similar therapeutic potential .
Neuropharmacological Effects
The piperidine component of the compound suggests possible neuropharmacological applications. Studies on piperidine derivatives have revealed their effectiveness in modulating neurotransmitter systems and exhibiting anxiolytic or antidepressant effects. This opens avenues for exploring the compound's potential in treating neurological disorders .
Drug Development
Given its structural complexity and potential biological activity, this compound could serve as a lead structure for developing new pharmaceuticals. The synthesis of analogs can be pursued to optimize efficacy and minimize toxicity, making it a candidate for further preclinical studies .
Polymer Chemistry
The unique properties of spiro compounds make them suitable for applications in polymer chemistry. They can be incorporated into polymer matrices to enhance mechanical properties or thermal stability. Research into spiro-based polymers has shown improved performance in various applications including coatings and composites .
Data Table: Summary of Biological Activities
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group
The para-bromine on the phenyl ring serves as an electrophilic site for NAS reactions. Key transformations include:
| Reaction Type | Conditions | Reagents/Catalysts | Outcome/Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 80–100°C, anhydrous DMF | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Aryl-substituted spirocompound (e.g., biphenyl derivatives) | 65–78% | |
| Buchwald-Hartwig Amination | 90°C, toluene | Pd₂(dba)₃, Xantphos, amine | Aryl-amine functionalized spiro derivatives | 58–72% | |
| Ullmann-Type Coupling | 120°C, CuI, DMSO | Phenol derivatives | Ether-linked analogs | 42–55% |
Mechanistic Insights :
-
Bromine substitution proceeds via oxidative addition of Pd(0) to form a Pd(II) intermediate in cross-couplings.
-
Steric hindrance from the spiro framework reduces reaction rates compared to non-spiro bromoarenes.
Reactivity at the Piperidine Nitrogen
The methyl-substituted piperidine nitrogen undergoes selective alkylation and acylation:
Key Observations :
-
Steric protection from the spiro system prevents over-alkylation.
Pyrazolo-Benzoxazine Ring Modifications
The fused pyrazolo[1,5-c]benzoxazine system participates in electrophilic substitutions and redox reactions:
| Reaction Type | Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|---|
| Electrophilic Aromatic Substitution | 0°C, H₂SO₄ | HNO₃ | Nitro-substituted derivative (C-3 position) | 61% | |
| Oxidation | RT, CHCl₃, 24h | mCPBA | N-Oxide formation at pyrazole nitrogen | 53% | |
| Reduction | H₂ (50 psi), EtOH | Pd/C | Partial saturation of benzoxazine ring | 48% |
Structural Effects :
-
Nitration occurs regioselectively at the C-3 position due to electron-donating effects from the spiro-connected piperidine.
-
N-Oxide formation increases hydrogen-bonding capacity, influencing biological activity.
Spirocyclic Ring-Opening Reactions
Controlled cleavage of the spiro system under acidic/basic conditions yields novel intermediates:
| Reaction Type | Conditions | Reagents | Outcome | Yield | Reference |
|---|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 8h | - | Piperidine-4-carboxylic acid + pyrazolo-benzoxazine fragment | 89% | |
| Base-Induced Ring Opening | NaOH (2M), EtOH, 70°C | - | Linear amine-alcohol derivatives | 74% |
Applications :
-
Ring-opened products serve as precursors for synthesizing non-spiro bioactive molecules.
Catalytic Functionalization of the Benzoxazine Ring
Palladium-mediated C–H activation enables direct functionalization:
| Reaction Type | Conditions | Reagents/Catalysts | Outcome | Yield | Reference |
|---|---|---|---|---|---|
| C–H Arylation | 110°C, DMA | Pd(OAc)₂, Ag₂CO₃, aryl iodide | Diaryl-substituted benzoxazine derivatives | 63% | |
| Alkynylation | 80°C, DCE | PdCl₂, CuI, terminal alkyne | Ethynyl-functionalized analog | 57% |
Limitations :
-
Reaction regioselectivity is influenced by steric effects from the spiro piperidine.
Comparison with Similar Compounds
Table 1: Key Structural Variations in Pyrazolo-Benzoxazine Derivatives
| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| 2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[...] (Target) | 2'-(4-BrPh), 1-Me | Likely C₂₁H₂₂BrN₃O | ~412.33 (estimated) | Spiro-piperidine, bromophenyl |
| 2-(4-Bromophenyl)-7,9-dichloro-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[...] | 2-(4-BrPh), 7,9-Cl, 5-(4-MeOPh) | C₂₅H₁₈BrCl₂N₃O₂ | 576.65 | Dichloro, methoxyphenyl substituents |
| 9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[...] | 9-Br, 5-(4-FPh), 2-(4-MePh) | C₂₄H₂₀BrFN₂O | 437.30 | Fluorophenyl, methylphenyl groups |
| 2-(4-Chlorophenyl)-7-methoxy-1,10b-dihydrospiro[...] | 2-(4-ClPh), 7-OMe, spiro-cyclohexane | C₂₃H₂₄ClN₃O₂ | 422.91 | Spiro-cyclohexane, chloro substituent |
Key Observations :
- Halogenation : Bromine at the 2'-position (target compound) vs. 9-bromo () or 7,9-dichloro (). Halogens influence electronic properties and binding affinity .
- Aromatic Diversity : Methoxy (), fluoro (), and methyl groups () modulate lipophilicity and metabolic stability.
- Spiro Systems : Piperidine (target) vs. cyclohexane () alter ring strain and steric bulk, affecting target engagement .
Q & A
Basic: What are the key considerations in synthesizing this spiro compound?
Answer:
Synthesis involves condensation reactions between bromophenyl-containing precursors and heterocyclic intermediates. Key steps include:
- Precursor stoichiometry : Use a 1:1.2 molar ratio of chalcone derivatives to hydrazine hydrochlorides to minimize side reactions .
- Solvent selection : Methanol or glacial acetic acid is optimal for pyrazoline ring formation, as demonstrated in analogous syntheses .
- Purification : Column chromatography (e.g., silica gel with 10% methanol:dichlorethane) or flash chromatography ensures >94% purity. HPLC analysis post-purification is critical for validating molecular weight and purity .
Basic: How can spectroscopic methods confirm the molecular structure?
Answer:
A multi-technique approach is required:
- 1H/13C NMR : Identify protons in the spiro junction (e.g., methyl group at δ ~3.03 ppm for piperidine) and aromatic bromophenyl signals (δ ~7.5–7.8 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ peak matching C21H20BrN3O).
- IR spectroscopy : Detect key functional groups (e.g., C=N stretch at ~1591 cm⁻¹ for pyrazoline rings) .
- X-ray crystallography : Single-crystal studies resolve spiro conformation and bond angles, as seen in ethanol solvate structures .
Advanced: How to address contradictions in spectroscopic or chromatographic data?
Answer:
- Cross-validation : Compare NMR data with structurally similar compounds (e.g., pyrazoline analogs in ).
- Purity checks : Use HPLC with a C18 column (acetonitrile/water gradient) to rule out impurities affecting spectral clarity .
- Solvent effects : Account for solvent-induced shifts (e.g., DMSO-d6 vs. CDCl3) in NMR interpretations .
- Polymorphism analysis : Differential Scanning Calorimetry (DSC) identifies crystalline vs. amorphous forms that may alter spectral profiles .
Advanced: What methodologies are suitable for crystallographic analysis of spiro compounds?
Answer:
- Single-crystal XRD : Grow crystals via slow evaporation (e.g., ethanol solvate method ). Resolve staggered/eclipsed conformations using space group analysis (e.g., P6/mmm for layered structures) .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to assess phase purity .
- Thermogravimetric Analysis (TGA) : Validate thermal stability (up to 500°C) to ensure structural integrity during analysis .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., 4-chlorophenyl) or donating (e.g., 4-methoxyphenyl) groups .
- Spiro ring modification : Introduce fluorinated or methylated piperidine derivatives to probe steric/electronic effects .
- Bioactivity assays : Use in vitro models to correlate structural changes (e.g., pyrazoline ring substitution ) with target binding affinity.
Basic: What purification techniques ensure high yields and purity?
Answer:
- Column chromatography : Optimize solvent polarity (e.g., 10% methanol in dichloromethane) to separate spiro products from byproducts .
- Recrystallization : Use ethanol or acetonitrile to isolate high-purity crystals .
- HPLC-DAD : Employ reverse-phase chromatography with UV detection (λ = 254 nm) for final purity validation (>99%) .
Advanced: What mechanistic insights guide spiro ring formation?
Answer:
- Intermediate trapping : Use low-temperature NMR to identify enol intermediates during chalcone-hydrazine condensations .
- Kinetic studies : Monitor reaction progress via TLC at 30-minute intervals to optimize reaction time (~6–8 hours) .
- DFT calculations : Model transition states for spiro junction formation to predict regioselectivity and activation barriers (not directly in evidence but inferred from analogous systems).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
